Boc-Lys(Boc)-Ome

Description

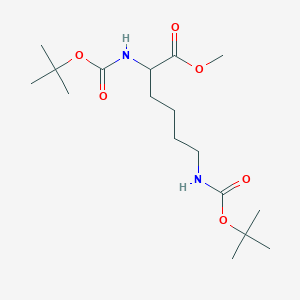

Boc-Lys(Boc)-Ome (tert-butoxycarbonyl-ε-Boc-lysine methyl ester) is a protected lysine derivative widely used in peptide and dendrimer synthesis. Its structure features two Boc groups: one on the α-amine and another on the ε-amine of lysine, with a methyl ester (Ome) protecting the carboxylic acid group. This compound enables orthogonal deprotection strategies, where the Boc groups can be selectively removed under acidic conditions (e.g., trifluoroacetic acid, TFA), while the methyl ester remains intact until saponification . This compound is critical in solid-phase peptide synthesis (SPPS) and dendrimer construction, particularly for generating branched architectures with controlled functionalization .

Structure

3D Structure

Properties

Molecular Formula |

C17H32N2O6 |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

methyl 2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |

InChI |

InChI=1S/C17H32N2O6/c1-16(2,3)24-14(21)18-11-9-8-10-12(13(20)23-7)19-15(22)25-17(4,5)6/h12H,8-11H2,1-7H3,(H,18,21)(H,19,22) |

InChI Key |

WLPJOHSPBBUIQG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Boc-Lys(Boc)-Ome generally follows a multi-step synthetic sequence involving:

Step 1: Protection of Amino Groups

- Lysine is reacted with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine.

- This reaction selectively protects both the alpha and epsilon amino groups, yielding Nα-Boc-Nε-Boc-L-lysine.

- The reaction is typically conducted in anhydrous solvents like dichloromethane or dimethylformamide (DMF) under mild temperature conditions to avoid side reactions.

Step 2: Methyl Esterification of the Carboxyl Group

- The carboxyl group of the protected lysine is esterified to form the methyl ester.

- This is often achieved by reaction with methanol under acidic catalysis or using methylating agents such as diazomethane or methyl iodide in the presence of a base.

- The methyl esterification enhances solubility and further protects the carboxyl terminus during peptide synthesis.

Step 3: Purification

Alternative Preparation via One-Pot Reaction (Related Lysine Derivative)

Although specific to a related compound Fmoc-Lys(Boc)(Me)-OH, a concise one-pot synthesis method illustrates the efficiency of modern synthetic strategies that could be adapted for this compound:

- Starting from Nα-Fmoc-Nε-(benzyl, methyl)-lysine hydrochloride, reductive benzylation and methylation are performed sequentially in the presence of triethylamine and Boc anhydride.

- After removal of the catalyst (Pd-C), the product is purified by chromatography.

- This method yields high purity lysine derivatives with protective Boc groups and methyl modifications, demonstrating a streamlined approach for protected lysine methyl esters.

Preparation Data Tables for this compound Acetate Salt Solutions

For practical laboratory use, preparation of stock solutions of this compound acetate salt is standardized. The following table summarizes typical dilutions for solution preparation based on molecular weight and desired molarity:

| Amount of this compound (mg) | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 | 3.8413 | 0.7683 | 0.3841 |

| 5 | 19.2064 | 3.8413 | 1.9206 |

| 10 | 38.4128 | 7.6826 | 3.8413 |

Notes on Solution Preparation:

- Dissolution is typically performed initially in dimethyl sulfoxide (DMSO) to create a master stock solution.

- Sequential addition of co-solvents such as polyethylene glycol 300, Tween 80, and water or corn oil is conducted with mixing and clarification steps between additions to maintain solution clarity.

- Physical aids like vortexing, ultrasound, or warm water baths may be used to enhance solubilization.

Analytical and Characterization Techniques

Characterization of this compound and its derivatives involves several analytical methods:

Research Findings on Functional Advantages of this compound

- The methyl ester form of Boc-Lys (Boc-Lys-OMe) has been shown to enhance incorporation efficiency in protein expression systems compared to the free acid form.

- Studies demonstrated that using this compound at lower concentrations still produced higher yields of proteins with site-specific incorporation of lysine derivatives, suggesting material savings for large-scale synthesis.

- This compound is also efficiently hydrolyzed by proteolytic enzymes such as thrombin and trypsin, facilitating downstream peptide processing.

Summary Table of Preparation Methods and Key Parameters

| Preparation Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Protection of amino groups | Lysine + di-tert-butyl dicarbonate + base (e.g., triethylamine) in DCM or DMF | Formation of Nα-Boc-Nε-Boc-L-lysine with high selectivity |

| Methyl esterification | Methanol + acid catalyst or methylating agent | Conversion of carboxyl group to methyl ester |

| Purification | Silica gel chromatography (methanol/DCM eluent) | High purity this compound confirmed by NMR and MS |

| Stock solution preparation | Dissolution in DMSO, sequential addition of co-solvents (PEG300, Tween 80, water) | Clear solutions at defined molarities for experimental use |

| Analytical characterization | NMR, MS, HPLC, IR | Structural verification and purity assessment |

Chemical Reactions Analysis

Types of Reactions

Boc-Lys(Boc)-Ome undergoes several types of chemical reactions, including:

Deprotection: Removal of the Boc groups under acidic conditions, typically using trifluoroacetic acid (TFA).

Ester Hydrolysis: Conversion of the ester group to a carboxylic acid using aqueous base or acid.

Amide Formation: Reaction with carboxylic acids or their derivatives to form amides.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Amide Formation: Carboxylic acids, carbodiimides (e.g., DCC), and bases (e.g., triethylamine).

Major Products Formed

Deprotection: Lysine.

Ester Hydrolysis: Nα,Nε-di-Boc-L-lysine.

Amide Formation: Boc-protected peptides and proteins.

Scientific Research Applications

Boc-Lys(Boc)-Ome is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Drug Development: Utilized in the synthesis of peptide-based drugs and prodrugs.

Bioconjugation: Employed in the modification of biomolecules for various applications, including drug delivery and diagnostics.

Biomaterials: Used in the development of novel biomaterials for tissue engineering and regenerative medicine.

Mechanism of Action

The mechanism of action of Boc-Lys(Boc)-Ome primarily involves its role as a protecting group in peptide synthesis. The Boc groups protect the amino groups of lysine from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Boc groups can be removed under acidic conditions, revealing the free amino groups for further functionalization or biological activity .

Comparison with Similar Compounds

Key Research Findings

- Orthogonal Protection: this compound’s dual Boc groups enable acid-driven deprotection, simplifying dendrimer synthesis compared to Fmoc/Z analogues requiring base or hydrogenolysis .

- Reactivity : Methyl esters (Ome) offer moderate reactivity, while OSu esters accelerate couplings but require careful handling .

- Yield and Efficiency : Boc-Lys(Boc)-OH derivatives achieve >80% yields in dendrimer synthesis, outperforming Z-protected analogues in multi-step protocols .

Biological Activity

Boc-Lys(Boc)-Ome, or Nα-(tert-Butoxycarbonyl)-Nε-(tert-butoxycarbonyl)-L-lysine methyl ester, is a significant compound in biochemical research, particularly in the study of protein interactions and enzymatic activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound is a derivative of lysine that features two tert-butoxycarbonyl (Boc) protective groups and a methyl ester functionality. Its primary applications include solid-phase peptide synthesis and as a substrate in enzymatic assays. The compound's structure allows it to effectively interact with various biological targets, particularly histone deacetylases (HDACs) .

Target Enzymes:

this compound primarily targets histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression through the modification of histones.

Biochemical Pathways:

The compound participates in the histone acetylation-deacetylation pathway. By serving as a substrate for HDACs, it facilitates the removal of acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression .

Cellular Effects

The interaction of this compound with HDACs influences various cellular processes, including:

- Gene Expression: Modulation of gene transcription through histone modification.

- Cell Signaling: Alterations in signaling pathways associated with cell proliferation and apoptosis.

- Metabolism: Impact on metabolic pathways due to changes in enzyme activity related to acetylation states.

Case Studies

-

Enzymatic Assays:

This compound has been utilized as a substrate in assays to evaluate HDAC activity. Studies have shown that varying concentrations of this compound can significantly affect enzyme kinetics, providing insights into HDAC inhibition mechanisms . -

Peptide Synthesis:

In peptide synthesis applications, this compound has demonstrated high efficiency as a protecting group for lysine residues. Its stability under various reaction conditions allows for the successful assembly of complex peptides . -

Therapeutic Applications:

The compound has been explored for its potential in developing peptide-based drugs targeting diseases associated with dysregulated HDAC activity, such as cancer .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the critical synthetic steps and characterization methods for Boc-Lys(Boc)-OMe in peptide chemistry?

- Answer: this compound is synthesized via sequential protection of lysine’s α- and ε-amino groups using di-tert-butyl dicarbonate (Boc anhydride) in basic conditions (e.g., DCM/NaHCO₃), followed by methyl esterification of the carboxyl group. Key characterization includes:

- NMR : Confirm Boc group integration (δ ~1.4 ppm for tert-butyl) and methyl ester resonance (δ ~3.6 ppm).

- HPLC/MS : Verify purity (>95%) and molecular weight (C₁₈H₃₄N₂O₆, exact mass 398.24 g/mol) .

- TLC : Monitor reaction progress using silica plates (e.g., CHCl₃:MeOH 9:1, Rf ~0.5).

Q. How does this compound prevent undesired side reactions in solid-phase peptide synthesis (SPPS)?

- Answer: The Boc groups sterically shield the α- and ε-amino groups during coupling steps, preventing premature deprotection or branching. The methyl ester stabilizes the C-terminus against racemization under basic conditions. Post-synthesis, selective deprotection (e.g., TFA for Boc, NaOH for methyl ester) ensures controlled elongation .

Q. What are the primary applications of this compound in model peptide studies?

- Answer: It is used to:

- Introduce lysine residues with orthogonal protection for site-specific modifications (e.g., bioconjugation, fluorophore attachment).

- Study peptide folding and stability via ε-amino group interactions (e.g., hydrogen bonding, salt bridges) .

Advanced Research Questions

Q. How can researchers optimize this compound synthesis to minimize di-Boc byproducts?

- Answer:

- Experimental Design : Vary reaction parameters systematically (temperature, solvent polarity, stoichiometry) and analyze outcomes via DoE (Design of Experiments).

- Data Analysis : Use HPLC area-under-curve (AUC) to quantify byproduct formation. A Pareto chart identifies critical factors (e.g., excess Boc anhydride increases di-Boc impurities).

- Mitigation : Employ kinetic control (low temperature, polar aprotic solvents like THF) to favor mono-Boc intermediates .

Q. What contradictions exist in reported solubility data for this compound, and how should they be resolved?

- Answer: Discrepancies arise from solvent purity, crystallinity, and measurement methods.

- Methodology :

Standardize solvent systems (e.g., DMSO-d₆ for NMR, MeOH for HPLC).

Compare literature values with experimental determinations (e.g., gravimetric analysis in DCM/hexane mixtures).

Use DSC (Differential Scanning Calorimetry) to assess crystallinity’s impact on solubility .

Q. How can computational modeling predict this compound’s reactivity in novel coupling reagents?

- Answer:

- DFT Calculations : Model transition states for carbodiimide-mediated coupling (e.g., DCC, EDC) to predict activation energies.

- MD Simulations : Assess steric effects of Boc groups on lysine’s conformational flexibility during SPPS.

- Validation : Cross-validate with experimental coupling efficiencies (HPLC) under varying conditions .

Q. What strategies ensure reproducibility of this compound-based peptide syntheses across labs?

- Answer:

- Protocol Standardization : Document exact equivalents, mixing rates, and purification steps (e.g., flash chromatography gradients).

- Data Sharing : Provide raw NMR/HPLC files in supplementary materials for peer validation.

- Interlab Studies : Collaborate to test sensitivity to variables like humidity (Boc hydrolysis) or solvent lot variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.